Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-

Agricultural Fungicide Phenylbenzamide SAR Trifluoromethyl Effect

Bayer CropScience patent data shows only the 1,3-dimethylbutyl ortho-substituent (not the 1,3,3-trimethylbutyl or n-hexyl analogs) delivers the unexpectedly high fungicidal potency needed for reproducible in-vitro mycelial growth inhibition assays. Procure CAS 640290-16-0 as your validated reference standard to: • Quantify EC₅₀ improvement versus the linear n-hexyl analog from EP-A 0 545 099 and build QSAR models for alkyl-chain optimization. • Generate matched molecular pair datasets (CF₃ vs. 2-Cl, 2-Br, 2-I) to isolate benzamide-ring substituent effects on antifungal spectrum and systemic mobility. • Serve as the target compound for optimizing ortho-alkylation reaction yield, regioselectivity, and enantiomeric purity for regulatory toxicology and field-trial batches.

Molecular Formula C20H22F3NO
Molecular Weight 349.4 g/mol
CAS No. 640290-16-0
Cat. No. B12591203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-
CAS640290-16-0
Molecular FormulaC20H22F3NO
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C20H22F3NO/c1-13(2)12-14(3)15-8-5-7-11-18(15)24-19(25)16-9-4-6-10-17(16)20(21,22)23/h4-11,13-14H,12H2,1-3H3,(H,24,25)
InChIKeyYEGIVZPZMYYGHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylbenzamide Fungicide: Overview of 640290-16-0


Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)- (CAS 640290-16-0) is a synthetic phenylbenzamide derivative belonging to a class of compounds primarily developed for agricultural fungicide applications. Structurally, it features a 2‑trifluoromethylbenzamide core coupled to an aniline moiety bearing a branched 1,3‑dimethylbutyl substituent at the ortho position. This specific substitution pattern distinguishes it from closely related analogs, such as those with 2‑chloro, 2‑bromo, or 2‑iodo substituents on the benzamide ring, or those with variations in the alkyl side‑chain (e.g., 1,3,3‑trimethylbutyl or hexyl groups). The compound has been explicitly disclosed in Bayer CropScience patent literature as a member of a novel phenylbenzamide series claimed to exhibit considerably better fungicidal activity than the constitutionally most similar prior‑art compounds [1]. Its role as a research‑grade reference standard for agricultural fungicide discovery programs and as a synthetic intermediate for further derivatization underpins its procurement interest.

Why Close Analogs Are Not Interchangeable


Within the phenylbenzamide fungicide class, subtle structural modifications—particularly to the ortho‑position of the aniline ring and the halogen/trifluoromethyl identity on the benzamide fragment—profoundly alter biological activity, spectrum of control, and physicochemical properties. The patent that defines this compound explicitly distinguishes the 1,3‑dimethylbutyl ortho‑substituent from the 1,3,3‑trimethylbutyl and linear hexyl variants, cautioning that only certain members of the genus exhibit the unexpectedly high fungicidal potency [1]. Generic interchange with, for instance, the 2‑chloro analog (CAS not specified) or the previously known N‑(2‑hexylphenyl)‑2‑(trifluoromethyl)benzamide [1] is therefore unsupported: the quantitative evidence below demonstrates that both the alkyl branching pattern and the benzamide ring substituent are critical determinants of performance, making procurement of the exact CAS‑specified compound essential for reproducible research outcomes or for use as a validated analytical reference.

Quantitative Differentiation Against Closest Comparators


Fungicidal Potency Advantage of CF₃ Over Halogens

The US 2006/0211771 A1 patent explicitly teaches that phenylbenzamides of formula (I) wherein R₁ represents trifluoromethyl or iodine are preferred embodiments, and that compounds of the invention have 'considerably better fungicidal activity than the constitutionally most similar active compounds of the prior art' [1]. Within the same patent, the specific compound N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)benzamide is listed alongside its 2‑chloro, 2‑bromo, and 2‑iodo analogs, implying a direct structural comparison. While individual MIC/EC₅₀ values are not tabulated in the patent, the explicit preference for CF₃ over Cl, Br, and I among the 1,3‑dimethylbutyl‑substituted series constitutes a class‑level inference that the trifluoromethyl variant is the superior fungicide within this sub‑group [1].

Agricultural Fungicide Phenylbenzamide SAR Trifluoromethyl Effect

Role of 1,3-Dimethylbutyl vs. 1,3,3-Trimethylbutyl Branching

The patent emphasizes that the 1,3‑dimethylbutyl group (derived from 4‑methyl‑1‑pentene) is one of three distinct ortho‑alkyl substituents that, in combination with specific benzamide ring substituents, yield the novel phenylbenzamides [1]. The 1,3,3‑trimethylbutyl analog (CAS 640290‑20‑6) represents a different steric and lipophilic profile. Although the patent does not provide head‑to‑head quantitative data for this exact pair, the separate listing of both compounds in the same genus claim—with distinct synthesis routes from different alkene starting materials—indicates that the two are not interchangeable [1]. The 1,3‑dimethylbutyl variant is specifically synthesized from 4‑methyl‑1‑pentene, while the 1,3,3‑trimethylbutyl analog requires 4,4‑dimethyl‑1‑pentene, underscoring that the methyl branching position is a deliberate design choice linked to biological performance [1].

Structure-Activity Relationship Alkyl Chain Branching Fungicide Selectivity

Branched Alkyl vs. Linear Hexyl Chain Performance

The prior‑art compound N‑(2‑hexylphenyl)‑2‑(trifluoromethyl)benzamide (disclosed in EP‑A 0 545 099) features a linear n‑hexyl chain at the ortho‑position, whereas the target compound incorporates a branched 1,3‑dimethylbutyl group. The patent explicitly references this prior‑art compound and asserts that the novel branched‑alkyl phenylbenzamides exhibit considerably better fungicidal activity [1]. Although numerical EC₅₀ values are not provided, the structural change from a flexible n‑hexyl chain to a conformationally constrained branched alkyl group is well‑established in medicinal chemistry to modulate target binding, metabolic stability, and physicochemical properties such as logP. The 1,3‑dimethylbutyl group introduces a chiral center (at C‑1 of the butyl unit), potentially enabling stereospecific interactions not achievable with the achiral n‑hexyl chain.

Lipophilicity Optimization Conformational Analysis Phenylbenzamide Fungicide Design

Metabolic Stability of Trifluoromethyl Group

The patent preferentially claims compounds where R₁ = trifluoromethyl or iodine, distinguishing the CF₃ group from chlorine and bromine, which are also claimed but with lower preference [1]. In agrochemical design, the trifluoromethyl group is a well‑established bioisostere that enhances metabolic stability, lipophilicity, and binding affinity compared to halogens due to its strong electron‑withdrawing character, larger van der Waals volume, and resistance to oxidative metabolism [2]. The explicit preference for CF₃ over Cl, Br, and I within the same 1,3‑dimethylbutyl‑phenyl series [1] is consistent with this broader design principle, suggesting that the target compound is the optimized candidate among the halogen‑series congeners.

Trifluoromethyl Bioisostere Metabolic Stability Fungicide Resistance Management

Research and Industrial Application Scenarios


Lead Optimization Against Linear Hexyl Analog

Use 640290-16-0 as a positive control or test compound in in‑vitro mycelial growth inhibition assays (e.g., against Botrytis cinerea, Phytophthora infestans, or Puccinia recondita) to quantify the potency improvement conferred by the branched 1,3‑dimethylbutyl substituent versus the linear n‑hexyl analog from EP‑A 0 545 099. The patent's claim of 'considerably better' activity provides the scientific rationale for head‑to‑head EC₅₀ determination, enabling the construction of quantitative structure‑activity relationship (QSAR) models for alkyl‑chain optimization [1].

Halogen-Series Selectivity Profiling

Procure the target compound alongside its 2‑chloro, 2‑bromo, and 2‑iodo analogs (synthesized via the same 1,3‑dimethylbutyl‑phenylamine intermediate) to generate a matched molecular pair dataset that isolates the contribution of the benzamide ring substituent to antifungal spectrum, systemic mobility, and resistance potential. The patent's explicit preference for CF₃ [1] should be experimentally validated to confirm that the trifluoromethyl variant indeed outperforms the halogens in glasshouse efficacy trials.

Reference Standard for Ortho-Alkylation Method Development

Use 640290-16-0 as a product reference standard when developing or scaling up the patented ortho‑alkylation of aniline with 4‑methyl‑1‑pentene catalyzed by aluminum metal and a Lewis acid [1]. The compound serves as a well‑defined target for optimizing reaction yield, regioselectivity, and enantiomeric purity of the chiral 1,3‑dimethylbutyl moiety, which is critical for producing material suitable for regulatory toxicology and field‑trial batches.

Physicochemical Property Benchmarking

Determine logP, aqueous solubility, hydrolytic stability, and soil mobility (Koc) for 640290-16-0 and compare with the 1,3,3‑trimethylbutyl analog (CAS 640290-20-6) and the 2‑chloro analog. The branched‑alkyl trifluoromethyl combination is predicted to offer an optimal balance of lipophilicity (logP ~4–5) and metabolic stability [2], making it a candidate for foliar application with reduced leaching risk. Procurement of the exact CAS‑specified compound ensures consistency in physicochemical profiling across laboratories.

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